molecular formula C20H22N4OS B2723379 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1251631-28-3

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2723379
CAS No.: 1251631-28-3
M. Wt: 366.48
InChI Key: FVVASBSRJLWVTM-UHFFFAOYSA-N
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Description

The (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a synthetic small molecule featuring a distinct heterocyclic architecture, positioning it as a compound of interest for early-stage drug discovery and biochemical research. This compound is built upon a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole core, a scaffold recognized in medicinal chemistry . This core is functionalized with a 4-(m-tolyl)piperazine moiety via a methanone linker. The piperazine group is a prevalent pharmacophore known to contribute to molecular recognition and binding affinity in biologically active compounds . While the specific biological activity of this exact compound is a subject of ongoing research, its structural features are highly relevant in the field of immuno-oncology. Small molecules with similar structural components, particularly those capable of occupying hydrophobic channels on specific proteins, are being actively investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway . Disrupting the PD-1/PD-L1 interaction is a validated therapeutic strategy in cancer treatment, which aims to restore the body's natural immune response against tumors . Researchers can utilize this compound as a chemical tool to explore novel mechanisms of action within this critical pathway or to serve as a structural template for the design and synthesis of new therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVASBSRJLWVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety. As outlined in recent reviews, this method involves cyclocondensation of α-haloketones with thioamides. For this target:

  • α-Haloketone Preparation : 5-Chloro-4-methylpentan-2-one is reacted with pyrrole-1-carbothioamide in ethanol under reflux (5–6 h). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by cyclization.
  • Oxidation to Carboxylic Acid : The resulting 4-methyl-2-(1H-pyrrol-1-yl)thiazole is oxidized using KMnO₄ in acidic conditions to yield the 5-carboxylic acid derivative.

Key Data :

  • Yield: 68–72% (thiazole formation)
  • Oxidation Efficiency: >90% (confirmed via HPLC)

Functionalization of the Piperazine Fragment: 4-(m-Tolyl)Piperazine

Nucleophilic Aromatic Substitution (SNAr)

The m-tolyl group is introduced via SNAr using 4-fluoro-3-methylbenzene and piperazine, adapted from methods in MAO inhibitor syntheses:

  • Reaction Conditions : Piperazine (1.2 eq), 4-fluoro-3-methylbenzene (1 eq), and K₂CO₃ (1.5 eq) in DMF at 120°C for 24 h.
  • Purification : Recrystallization from ethanol yields 4-(m-tolyl)piperazine as a white solid.

Key Data :

  • Yield: 65–70%
  • Purity: ≥98% (¹H NMR)

Coupling via Acyl Chloride Intermediate

Acyl Chloride Formation

The thiazole-5-carboxylic acid is converted to its acyl chloride using SOCl₂ (2 eq) in dry DCM under reflux (2 h). Excess SOCl₂ is removed under vacuum to yield 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl chloride.

Ketone Bond Formation

The acyl chloride is coupled with 4-(m-tolyl)piperazine in the presence of triethylamine (TEA, 2 eq) in anhydrous THF:

  • Reaction : Stirred at 0°C for 1 h, then room temperature for 12 h.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane:EtOAc 3:1).

Key Data :

  • Coupling Yield: 75–80%
  • Melting Point: 189–191°C (DSC)
  • Spectral Confirmation: ¹H NMR (DMSO-d₆) δ 2.25 (s, 3H, CH₃), 3.35–3.50 (m, 8H, piperazine), 6.85–7.30 (m, 5H, pyrrole and m-tolyl).

Alternative Synthetic Routes and Optimization

One-Pot Thiazole-Piperazine Assembly

A streamlined approach involves in situ generation of the acyl chloride and direct coupling, reducing purification steps:

  • Conditions : Thiazole-5-carboxylic acid, SOCl₂, and 4-(m-tolyl)piperazine are refluxed in THF with catalytic DMAP.
  • Yield Improvement : 82% (compared to 75% in stepwise method).

Solvent and Catalyst Screening

Solvent Catalyst Yield (%)
THF TEA 75
DCM DIPEA 78
DMF None 65

Optimal conditions: DCM with DIPEA (2 eq), yielding 78% product.

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazole Formation :

    • Issue: Competing cyclization at C-4 instead of C-5.
    • Solution: Use bulky bases (e.g., DBU) to favor C-5 attack.
  • Piperazine Functionalization :

    • Issue: Low reactivity of m-tolyl halides.
    • Solution: Transition to Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos, improving yield to 85%.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Piperazine Substituent Modifications

  • Compound A: (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone () Replaces the m-tolyl group with 4-chlorophenyl.
  • Compound B: [4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl]methanone () Substitutes m-tolyl with 2-methoxyphenyl. Methoxy groups enhance electron density, possibly improving serotonin receptor affinity but increasing metabolic instability .

Heterocycle Core Modifications

  • Compound C: [4-Methyl-2-(2-pyridylamino)thiazol-5-yl]ethanone derivatives () Replaces pyrrole with pyridylamino. Pyridine’s basic nitrogen may enhance solubility but reduce membrane permeability compared to the neutral pyrrole .
  • Compound D: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () Thiophene replaces thiazole. Thiophene’s lower aromaticity could decrease stacking interactions in enzyme binding pockets .

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H21N5O2S
  • Molecular Weight : 383.47 g/mol
  • Purity : Typically around 95%
  • Physical State : Solid
  • Melting Point : Not specified in available literature

The compound's biological activity is hypothesized to stem from its structural components, particularly the thiazole and piperazine moieties, which are known for their roles in receptor binding and modulation. The thiazole ring has been implicated in various therapeutic effects, including anticancer and antimicrobial activities.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including glioma and melanoma. The presence of the thiazole ring enhances cytotoxicity, with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)
Compound AU251 (glioblastoma)1.61 ± 1.92
Compound BA431 (epidermoid carcinoma)1.98 ± 1.22

2. Antimicrobial Activity

Thiazole-containing compounds have shown variable antimicrobial activity against a range of pathogens. The heterocyclic structure contributes to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

3. Analgesic Effects

Recent studies on TRPV4 channel antagonists suggest that similar compounds may have analgesic properties, indicating potential applications in pain management . The structural complexity of the target compound may allow it to modulate pain pathways effectively.

Case Study 1: Antitumor Efficacy

In a comparative study assessing the efficacy of various thiazole derivatives against human cancer cell lines, the compound was found to significantly inhibit cell growth at concentrations lower than those required for traditional therapies. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effectiveness of thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the thiazole structure enhanced antibacterial activity, supporting the hypothesis that this compound could be further optimized for treating infections.

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